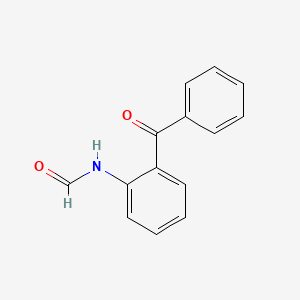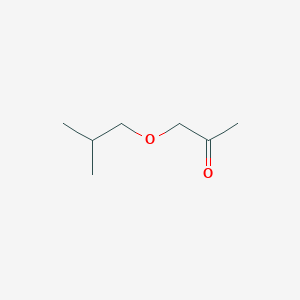![molecular formula C15H16N2 B14625163 N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline CAS No. 58758-12-6](/img/structure/B14625163.png)
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a dimethylamino group attached to a phenyl group, making it a tertiary amine. This compound is often used as a precursor in the synthesis of various dyes and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline can be synthesized through the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
The industrial production of this compound typically involves the same alkylation process, utilizing large-scale reactors and optimized conditions to maximize yield and efficiency. The use of acid catalysts and controlled reaction environments ensures the consistent production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like halogens, nitro groups, and sulfonic acids are used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes such as crystal violet and malachite green.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline exerts its effects involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in reactions with electrophiles. It can also form stable complexes with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A closely related compound with similar chemical properties and applications.
N,N-Dimethylphenethylamine: Another related compound used in different industrial and research applications.
Uniqueness
N,N-Dimethyl-2-[(E)-(phenylimino)methyl]aniline is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes and undergo various substitutions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
58758-12-6 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-(phenyliminomethyl)aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-11-7-6-8-13(15)12-16-14-9-4-3-5-10-14/h3-12H,1-2H3 |
InChI Key |
AAHDVBIGFPFGDQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)

![Acetamide, N-[4-(4-methoxyphenyl)butyl]-N-2-propenyl-](/img/structure/B14625112.png)
![Trimethoxy[(phenylsulfanyl)methyl]silane](/img/structure/B14625117.png)

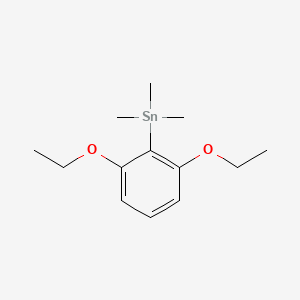
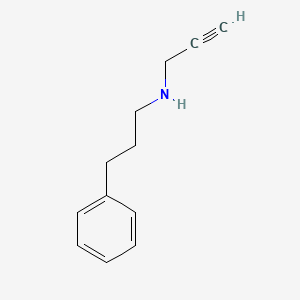

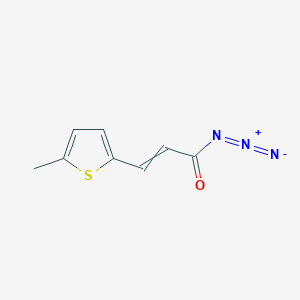
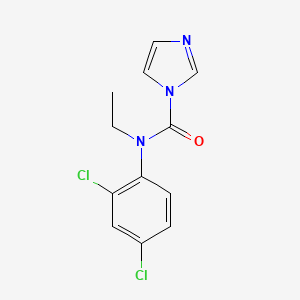
![Benzaldehyde, 3-[(4-iodophenyl)sulfonyl]-4,5-dimethoxy-](/img/structure/B14625164.png)
